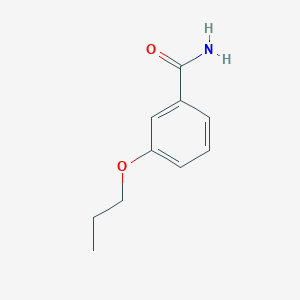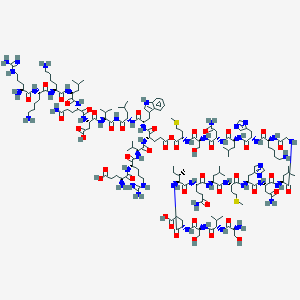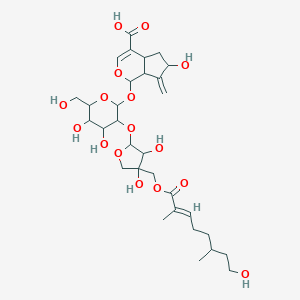
5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the mid-1990s and has since been used in a variety of scientific research studies.
作用機序
The mechanism of action of 5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione involves the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling. VEGFR is a receptor that plays a key role in angiogenesis, the process by which new blood vessels are formed. By inhibiting VEGFR signaling, this compound prevents the growth of new blood vessels, which is a critical step in tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-angiogenic properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory properties, which makes it a potential treatment for diseases that involve inflammation.
実験室実験の利点と制限
One advantage of using 5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is relatively easy to obtain and can be used in a variety of experimental settings. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research involving 5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione. One area of research is the development of new and more effective inhibitors of VEGFR signaling. Additionally, there is ongoing research into the use of this compound in combination with other drugs for the treatment of cancer. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In summary, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor and anti-angiogenic properties and has been used in preclinical studies as a potential treatment for a variety of cancers. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research involving this compound.
合成法
The synthesis of 5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione involves a multistep process that begins with the reaction of 4-methylbenzyl chloride with 5-chloroindole-2,3-dione in the presence of a base. The resulting intermediate is then reacted with a variety of reagents to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo and has been used in preclinical studies as a potential treatment for a variety of cancers, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have anti-angiogenic properties, which makes it a potential treatment for diseases that involve abnormal blood vessel growth, such as diabetic retinopathy.
特性
分子式 |
C16H12ClNO2 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC名 |
5-chloro-1-[(4-methylphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-10-2-4-11(5-3-10)9-18-14-7-6-12(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 |
InChIキー |
JCSBGVTYYVKKJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)




![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)

